Superior α-Glucosidase Inhibition Compared to Quercitrin and the Clinical Drug Acarbose
Kaempferol-3-O-rhamnoside (afzelin) demonstrates stronger α-glucosidase inhibitory activity than its close structural analog quercitrin (quercetin-3-O-rhamnoside) and the standard antidiabetic drug acarbose. In a head-to-head study, afzelin achieved a lower IC50 value, indicating superior potency [1].
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.215 ± 0.004 mg/mL |
| Comparator Or Baseline | Quercitrin: 0.231 ± 0.033 mg/mL; Acarbose (positive control): higher than 0.215 mg/mL |
| Quantified Difference | Afzelin IC50 is ~7% lower than quercitrin, demonstrating superior potency. Both are more potent than acarbose. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay. |
Why This Matters
For antidiabetic research, the compound's enhanced potency over a close analog and a clinical drug highlights its specific value proposition for developing next-generation α-glucosidase inhibitors.
- [1] Zhang, X., et al. (2020). Screening of α‐Glucosidase Inhibitors from Houttuynia cordata and Evaluation of the Binding Mechanisms. ChemistrySelect, 5(28), 8664-8669. https://doi.org/10.1002/slct.202001657 View Source
